molecular formula C10H11NO3 B1275947 [(2-Ethylphenyl)amino](oxo)acetic acid CAS No. 50740-38-0

[(2-Ethylphenyl)amino](oxo)acetic acid

Cat. No.: B1275947
CAS No.: 50740-38-0
M. Wt: 193.2 g/mol
InChI Key: WDZMNPJDVPTESD-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)aminoacetic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a 2-ethylphenyl group

Scientific Research Applications

(2-Ethylphenyl)aminoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

(2-Ethylphenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of (2-Ethylphenyl)aminoacetic acid to the active site of the enzyme, inhibiting its activity and thus affecting the overall biochemical pathway .

Cellular Effects

(2-Ethylphenyl)aminoacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, (2-Ethylphenyl)aminoacetic acid can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of (2-Ethylphenyl)aminoacetic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to specific sites on enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various mRNAs and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Ethylphenyl)aminoacetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (2-Ethylphenyl)aminoacetic acid remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of (2-Ethylphenyl)aminoacetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (2-Ethylphenyl)aminoacetic acid can cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

(2-Ethylphenyl)aminoacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism . This inhibition can lead to changes in the levels of metabolites and overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of (2-Ethylphenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, (2-Ethylphenyl)aminoacetic acid may be transported into the cell via specific amino acid transporters and subsequently distributed to various organelles .

Subcellular Localization

(2-Ethylphenyl)aminoacetic acid exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)aminoacetic acid typically involves the reaction of 2-ethylphenylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_9\text{NH}_2 + \text{C}_2\text{H}2\text{O}3 \rightarrow \text{C}{10}\text{H}{11}\text{NO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of (2-Ethylphenyl)aminoacetic acid may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)aminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl)aminoacetic acid
  • (2-Propylphenyl)aminoacetic acid
  • (2-Butylphenyl)aminoacetic acid

Uniqueness

(2-Ethylphenyl)aminoacetic acid is unique due to the presence of the 2-ethylphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and can influence its reactivity and applications.

Properties

IUPAC Name

2-(2-ethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZMNPJDVPTESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406425
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50740-38-0
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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